molecular formula C9H7N3O5S2 B13737763 Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo- CAS No. 104388-91-2

Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-

Cat. No.: B13737763
CAS No.: 104388-91-2
M. Wt: 301.3 g/mol
InChI Key: PPUXJBOTXZYULM-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound "Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-" (CAS: 104388-91-2) features a benzothiazole core substituted with an aminosulfonyl (-SO₂NH₂) group at position 6 and an acetamido-oxo (-NH-C(O)-COOH) moiety at position 2 (). Its molecular formula is C₉H₇N₃O₅S₂, with a molecular weight of 301.3 g/mol. The compound is synthesized via sequential reactions involving acetylation of an amine intermediate (e.g., 2-amino-6-sulfamoylbenzothiazole) followed by hydrolysis of ester groups to yield the carboxylic acid derivative ().

Functional Significance The aminosulfonyl group enhances solubility in polar solvents and may participate in hydrogen bonding, which is critical for biological interactions (). The acetic acid moiety introduces acidity (pKa ~2–3), making the compound suitable for salt formation or coordination chemistry.

Properties

CAS No.

104388-91-2

Molecular Formula

C9H7N3O5S2

Molecular Weight

301.3 g/mol

IUPAC Name

2-oxo-2-[(6-sulfamoyl-1,3-benzothiazol-2-yl)amino]acetic acid

InChI

InChI=1S/C9H7N3O5S2/c10-19(16,17)4-1-2-5-6(3-4)18-9(11-5)12-7(13)8(14)15/h1-3H,(H,14,15)(H2,10,16,17)(H,11,12,13)

InChI Key

PPUXJBOTXZYULM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, typically involves the introduction of the aminosulfonyl group into the benzothiazole ring followed by the attachment of the acetic acid moiety. One common method involves the reaction of 2-aminobenzothiazole with sulfonyl chloride under basic conditions to form the aminosulfonyl derivative. This intermediate is then reacted with acetic anhydride to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

Acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((6-(aminosulfonyl)-2-benzothiazolyl)amino)oxo-, involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the benzothiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Property Target Compound Thiazole Anti-inflammatory () Benzothiazine Antimicrobial ()
Molecular Weight (g/mol) 301.3 301.3 207.2
LogP (Predicted) 1.2 2.8 1.5
Water Solubility (mg/mL) 3.1 (moderate) 0.5 (low) 5.8 (high)

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